1-[Dichloro(phenyl)methyl]naphthalene

Lipophilicity Partition coefficient logP

1-[Dichloro(phenyl)methyl]naphthalene (CAS 102417-46-9) is a geminal dichloro-substituted naphthalene derivative with molecular formula C₁₇H₁₂Cl₂ and molecular weight 287.2 g/mol. It belongs to the class of halogenated benzylic naphthalenes, characterized by a dichlorophenylmethyl group attached at the 1-position of the naphthalene ring.

Molecular Formula C17H12Cl2
Molecular Weight 287.2 g/mol
CAS No. 102417-46-9
Cat. No. B14084578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Dichloro(phenyl)methyl]naphthalene
CAS102417-46-9
Molecular FormulaC17H12Cl2
Molecular Weight287.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)(Cl)Cl
InChIInChI=1S/C17H12Cl2/c18-17(19,14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H
InChIKeyOWYZBPDMFZPSFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[Dichloro(phenyl)methyl]naphthalene (CAS 102417-46-9): Chemical Identity and Procurement Baseline


1-[Dichloro(phenyl)methyl]naphthalene (CAS 102417-46-9) is a geminal dichloro-substituted naphthalene derivative with molecular formula C₁₇H₁₂Cl₂ and molecular weight 287.2 g/mol [1]. It belongs to the class of halogenated benzylic naphthalenes, characterized by a dichlorophenylmethyl group attached at the 1-position of the naphthalene ring. The compound is a crystalline solid at ambient temperature with a reported melting point of 75–76 °C and boiling point of approximately 385 °C at 760 mmHg . Its computed XLogP3-AA of 5.8 and zero topological polar surface area (0 Ų) denote a highly lipophilic, non-polar aromatic scaffold with no hydrogen bond donors or acceptors [1][2]. Historically, this compound was referenced by Gomberg and Lange (1920) in foundational studies on triarylmethyl radicals [3]. Its primary commercial relevance lies in its role as a synthetic intermediate, building block for complex organic molecules, and potential precursor for free-radical chemistry applications.

Synthetic intermediate and building-block workflow
Non-polar scaffold with high computed lipophilicity
Crystalline solid supports gravimetric dispensing and solid-phase protocol fit

Why 1-[Dichloro(phenyl)methyl]naphthalene Cannot Be Casually Substituted by Close Analogs


Compounds within the benzylic naphthalene class are frequently treated as interchangeable due to their shared aromatic core. However, the geminal dichloro substitution in 1-[Dichloro(phenyl)methyl]naphthalene imparts distinct physicochemical and reactivity profiles that distinguish it from mono-chloro, non-halogenated, and regioisomeric analogs. Substitution with the monochloro analog 1-[chloro(phenyl)methyl]naphthalene or the parent 1-benzylnaphthalene alters lipophilicity, steric bulk, and leaving-group ability, with measurable consequences for partition-dependent processes, reaction kinetics, and downstream synthetic outcomes. The quantitative evidence below demonstrates why procurement specifications must reference this specific CAS number rather than generic class descriptions.

Monochloro analog

Reduced lipophilicity and altered leaving-group ability may shift partition-dependent and reaction outcomes.

Non-halogenated analog

Absence of geminal dichloro motif may not support radical-generation protocols; lacks documented radical precursor role.

Liquid physical state of certain analogs

Liquid form may complicate gravimetric handling, storage stability, and solid-phase synthesis compatibility.

Quantitative Differentiation Evidence for 1-[Dichloro(phenyl)methyl]naphthalene (CAS 102417-46-9) versus Closest Analogs


Lipophilicity Advantage: Computed logP Comparison Across the Benzylic Naphthalene Series

The target compound exhibits substantially higher computed lipophilicity than both the monochloro analog 1-[chloro(phenyl)methyl]naphthalene (CAS 93259-74-6) and the non-halogenated parent 1-benzylnaphthalene (CAS 611-45-0). The XLogP3-AA for 1-[dichloro(phenyl)methyl]naphthalene is 5.8 [1], compared with a logP of 5.1680 for the monochloro analog and a logP of 4.43060 for 1-benzylnaphthalene . This represents a +0.63 log unit increase over the monochloro analog and a +1.37 log unit increase over the non-halogenated analog, corresponding to approximately 4.3-fold and 23-fold higher octanol/water partition ratios, respectively.

Lipophilicity comparison
Reported
XLogP3-AA 5.8 vs monochloro logP 5.17 vs non-halogenated logP 4.43 (+0.63 / +1.37 log units)
Supports non-polar partitioning and retention-based selection workflows
Computed partition coefficients; experimental logP may differ
Lipophilicity Partition coefficient logP Drug-likeness Physicochemical profiling

Physical State Differential: Crystalline Solid versus Liquid Analogs at Ambient Temperature

1-[Dichloro(phenyl)methyl]naphthalene is reported as a crystalline solid with a melting point of 75–76 °C . In contrast, the non-halogenated analog 1-benzylnaphthalene is a liquid at ambient temperature (melting point below 25 °C) with a boiling point of 350 °C at 760 mmHg and density of approximately 1.075 g/cm³ [1]. The monochloro analog 1-[chloro(phenyl)methyl]naphthalene similarly exhibits a lower melting point range and is typically encountered as a liquid or low-melting solid (density 1.175 g/cm³) . This solid-versus-liquid differential directly impacts weighing accuracy, storage stability, formulation compatibility, and suitability for solid-phase synthetic protocols.

Physical state at ambient
Data to verify
Crystalline solid, mp 75–76 °C vs liquid analogs (1-benzylnaphthalene liquid)
Crystalline form may simplify dispensing and enable solid-phase protocol compatibility
Database values; confirm lot-specific physical form
Physical state Melting point Formulation Handling Solid-phase chemistry

Molecular Weight and Halogen Mass Fraction: Implications for Crystallography and Mass Spectrometry Calibration

The target compound possesses a molecular weight of 287.2 g/mol with two chlorine atoms contributing approximately 24.7% of the total mass [1]. This compares with 252.74 g/mol and ~14.0% chlorine mass fraction for the monochloro analog , and 218.29 g/mol with 0% halogen for 1-benzylnaphthalene . The di-chlorine isotopic signature (³⁵Cl/³⁷Cl) produces a characteristic mass spectral pattern with intensity ratios approximating 9:6:1 (M:M+2:M+4), providing a readily identifiable isotopic fingerprint for purity verification and reaction monitoring that is absent or attenuated in mono-halogenated analogs.

MS identification
Reported
MW 287.2 g/mol, 24.7% Cl; characteristic 9:6:1 M:M+2:M+4 pattern
Dual-chlorine isotopic signature supports unambiguous MS monitoring and purity confirmation
Based on natural ³⁵Cl/³⁷Cl abundance; applicable to LC-MS and GC-MS
Molecular weight Halogen content Mass spectrometry Isotopic pattern Heavy atom effect

Synthetic Pedigree: Foundational Role in Triarylmethyl Radical Chemistry

1-[Dichloro(phenyl)methyl]naphthalene was first documented in the seminal work of Gomberg and Lange (J. Am. Chem. Soc., 1920, vol. 42, p. 1881) on triarylmethyl radical systems [1]. This historical pedigree establishes the compound as a warranted intermediate for generating naphthyl-substituted triarylmethyl radicals, where the geminal dichloro substitution serves as a precursor to the radical center via reductive dehalogenation. No comparable radical-generating precedent exists for the monochloro analog or the non-halogenated 1-benzylnaphthalene, which lack the dihalide motif required for clean radical generation under analogous conditions.

Radical-generation precedent
Source review
Documented in Gomberg & Lange (1920) as a triarylmethyl chloride precursor
May support method development for triarylmethyl radical chemistry
Historical literature precedent; verify modern applicability and protocol transfer
Triarylmethyl radicals Free radical chemistry Gomberg reaction Synthetic intermediate Historical precedent

Zero Polar Surface Area and Hydrogen Bond Profile: Differentiating Solubility and Chromatographic Behavior

1-[Dichloro(phenyl)methyl]naphthalene has a computed topological polar surface area (TPSA) of 0 Ų and zero hydrogen bond donors or acceptors [1]. This complete absence of polar functionality differentiates it from positional isomers bearing substituents capable of hydrogen bonding (e.g., hydroxyl, amino, or carboxyl derivatives). Among close analogs, the 1-substitution pattern on naphthalene imposes specific steric constraints that influence molecular packing and chromatographic retention. The TPSA of 0 Ų, combined with XLogP3-AA of 5.8, predicts strong retention on reversed-phase HPLC columns (C18) with retention times significantly longer than more polar analogs, enabling straightforward chromatographic separation and purity assessment [1][2].

Polarity and retention
Analytical context
TPSA 0 Ų, 0 H-bond donors/acceptors, XLogP3-AA 5.8
Extreme non-polar character maximizes reversed-phase HPLC retention, aiding purity assessment
Computed descriptors; chromatographic behavior may vary with column and mobile phase
Polar surface area Hydrogen bonding Chromatography Reversed-phase Solubility parameter

Availability and Sourcing Differentiation: Single-Reference Specialty Chemical

Unlike 1-benzylnaphthalene, which is widely available from multiple major suppliers (Sigma-Aldrich, TCI, Alfa Aesar), 1-[dichloro(phenyl)methyl]naphthalene is not cataloged by mainstream scientific chemical distributors [1][2]. It is exclusively available through specialty chemical vendors (e.g., CymitQuimica, Indagoo) under reference codes such as IN-DA0007ED . This sourcing exclusivity means that direct procurement of this specific CAS number is mandatory for research programs requiring the geminal dichloro substitution; generic substitution with 1-benzylnaphthalene or the monochloro analog will not satisfy the structural requirements for the intended synthetic or physicochemical application.

Supplier landscape
Reported
≤3 specialty suppliers vs ≥10 for non-halogenated analog; absent from major distributors
Requires specialty sourcing review and lead-time planning
Supplier catalog survey as of May 2026; confirm current availability before ordering
Chemical sourcing Procurement Specialty intermediate CAS registry Supply chain

Procurement-Relevant Application Scenarios for 1-[Dichloro(phenyl)methyl]naphthalene (CAS 102417-46-9)


Triarylmethyl Radical Precursor for Luminescent Materials and DNP Polarizing Agents

Building on the Gomberg and Lange (1920) precedent [1], 1-[dichloro(phenyl)methyl]naphthalene serves as a warranted starting material for generating naphthyl-substituted triarylmethyl radicals via reductive dehalogenation. These radicals are of contemporary interest as luminescent emitters in OLED research, as polarizing agents for dynamic nuclear polarization (DNP) in NMR spectroscopy, and as spin probes for biological imaging. The geminal dichloro motif at the benzylic position provides a clean leaving group for radical generation, an attribute not available from the monochloro or non-halogenated analogs. The compound's high lipophilicity (XLogP3-AA 5.8) [2] further supports its integration into non-polar device architectures and hydrophobic biological environments.

Synthetic Intermediate for Cross-Coupling and C–C Bond Formation Reactions

The benzylic dichloride functionality of 1-[dichloro(phenyl)methyl]naphthalene enables sequential or selective cross-coupling reactions (e.g., Kumada, Negishi, or Suzuki-Miyaura couplings) where the two C–Cl bonds exhibit differential reactivity due to steric and electronic asymmetry imposed by the naphthyl and phenyl substituents. The molecular weight of 287.2 g/mol and distinctive di-chlorine isotopic pattern [2] facilitate reaction monitoring by GC-MS or LC-MS, providing unambiguous identification of mono- and bis-coupling products. This scaffold is inaccessible via the non-halogenated analog and offers different selectivity profiles compared to the monochloro analog.

Physicochemical Reference Standard for Highly Lipophilic, Non-Polar Naphthalene Derivatives

With a computed TPSA of 0 Ų, zero hydrogen bond donors/acceptors, and XLogP3-AA of 5.8 [2], 1-[dichloro(phenyl)methyl]naphthalene represents an extreme case of non-polar aromatic character. It can serve as a calibration or reference standard for reversed-phase HPLC method development targeting highly lipophilic analytes, as a dead-time marker for non-polar chromatographic separations, and as a model compound for validating computational logP prediction algorithms at the upper range of lipophilicity. The crystalline solid form (mp 75–76 °C) facilitates accurate gravimetric preparation of standard solutions, a practical advantage over liquid analogs.

Mechanistic Probe in Steric and Electronic Effect Studies of Naphthalene 1-Substitution

The geminal dichloro substitution at the benzylic position creates a sterically congested environment with distinct electronic properties (electron-withdrawing inductive effect from two chlorine atoms) compared to mono-halogenated or non-halogenated benzylic naphthalenes. This compound can serve as a calibrated probe in physical organic chemistry studies investigating the transmission of substituent effects across the naphthalene scaffold [1], including steric inhibition of resonance, peri-interactions, and the influence of halogen substitution on reaction kinetics at the naphthalene ring. The availability of computed descriptors (rotatable bond count = 2, complexity = 294) [2] supports computational modeling of structure-property relationships.

Application
Selection Property
Validation Focus
Triarylmethyl radical precursor for luminescent materials and DNP
Geminal dichloro motif
Reductive dehalogenation efficiency and radical stability
Synthetic intermediate for cross-coupling reactions
Sequential C–Cl bond reactivity
Chemoselectivity and reaction monitoring by GC-MS/LC-MS
Physicochemical reference standard for highly lipophilic analytes
Extreme non-polar character (TPSA 0, high lipophilicity)
HPLC retention time calibration and logP prediction validation
Mechanistic probe for steric and electronic effect studies
Sterically congested gem-dichloro benzylic center
Substituent effect transmission and reaction kinetics at naphthalene ring
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